This class of compounds includes inhibitors of adenylyl cyclase (AC), enzymes responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP). cAMP is a crucial second messenger involved in various cellular processes, including signal transduction pathways related to heart function, pain perception, and other physiological functions [, , ].
While the provided abstracts do not detail the synthesis of "7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydro-5(6H)-quinazolinone", they mention the development of novel AC inhibitors through modifications of existing compounds like forskolin and P-site inhibitors []. These modifications target specific positions on the molecules to enhance their selectivity for different AC isoforms.
The molecular structure of "7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydro-5(6H)-quinazolinone" shares similarities with known AC inhibitors like NKY80, particularly the quinazolinone core. Analyzing the structure-activity relationship of similar compounds suggests that modifications to the core structure can impact their binding affinity and selectivity for different AC isoforms [].
The compounds mentioned in the abstracts act as AC inhibitors, primarily targeting the ATP binding site of the enzyme []. By binding to this site, they prevent the conversion of ATP to cAMP, effectively reducing cAMP levels within cells. This inhibition of cAMP production has downstream effects on various cellular signaling pathways, leading to therapeutic benefits in conditions like heart failure and pain [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4